(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride
Description
Properties
Molecular Formula |
C7H10BrClN2 |
|---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
(1S)-1-(4-bromopyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
PHKIMBPFWPQAKE-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)Br)N.Cl |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Data |
|---|---|
| Molecular Formula | C₇H₁₀BrClN₂ |
| Molecular Weight | 237.52 g/mol |
| IUPAC Name | (1S)-1-(4-bromopyridin-2-yl)ethanamine hydrochloride |
| InChI Key | PHKIMBPFWPQAKE-NUBCRITNSA-N |
| SMILES | CC@HN.Cl |
The compound consists of a pyridine ring brominated at the 4-position, with an ethanamine substituent at the 2-position, existing as a hydrochloride salt to enhance stability and solubility.
Preparation Methods of (S)-1-(4-Bromopyridin-2-yl)ethanamine Hydrochloride
Detailed Synthetic Routes
Bromination of Pyridine Derivative
- Starting Material: 2-pyridinecarboxaldehyde or 2-aminopyridine derivatives.
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS).
- Conditions: Controlled temperature (0–25°C), often in inert solvents like dichloromethane or acetonitrile to achieve regioselective bromination at the 4-position.
- Outcome: Formation of 4-bromo-2-pyridinecarboxaldehyde or 4-bromo-2-aminopyridine intermediates.
Amination via Reductive Amination or Nucleophilic Substitution
-
- React 4-bromo-2-pyridinecarboxaldehyde with an appropriate chiral amine source such as (S)-α-methylbenzylamine.
- Use catalytic hydrogenation with H₂ and Pd/C catalyst.
- This step installs the ethanamine side chain with stereochemical control.
Nucleophilic Substitution Route:
- Use 2-amino-4-bromopyridine as substrate.
- React with (S)-ethylamine or equivalent under basic conditions (e.g., potassium carbonate in DMF at 80°C).
- This substitutes the bromine or activates the amine group to form the desired ethanamine derivative.
Chiral Resolution and Salt Formation
- The racemic mixture obtained from the above steps is resolved using chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.
- The free base is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability.
Industrial Scale Considerations
- Large-scale synthesis involves optimized bromination with controlled addition rates to minimize polybromination.
- Amination is performed in batch reactors with continuous monitoring of stereochemical purity.
- Chiral resolution is often achieved via preparative chiral HPLC or crystallization with chiral acids.
- Final product purification includes recrystallization from suitable solvents like ethanol or isopropanol.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Br₂ or NBS, DCM or MeCN, 0–25°C | Regioselective 4-position bromination |
| Reductive Amination | (S)-α-methylbenzylamine, H₂, Pd/C, MeOH or EtOH | Stereoselective amine installation |
| Nucleophilic Substitution | (S)-ethylamine, K₂CO₃, DMF, 80°C | Alternative to reductive amination |
| Chiral Resolution | Chiral HPLC or enzymatic methods | Ensures >98% enantiomeric excess |
| Hydrochloride Salt Formation | HCl in EtOH or ether | Crystallization and purification |
Analytical and Purity Assessment
- Chiral High-Performance Liquid Chromatography (HPLC): Utilizes polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employs chiral shift reagents such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)camphorate] (Eu(hfc)₃) to distinguish enantiomers.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates composition and purity.
Research Findings and Data
Yield and Purity
| Method | Yield (%) | Enantiomeric Excess (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | 75–85 | >98 | >98 (LC-MS) |
| Nucleophilic Substitution | 65–80 | >95 | >95 (HPLC) |
Solubility and Stability
- The hydrochloride salt exhibits good solubility in water and polar organic solvents.
- Stable under ambient conditions when stored in a dry, cool place.
- Sensitive to moisture; degradation may occur forming free amine.
Chemical Reactions Analysis
(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Pyridine Ring
(S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS: 1263094-16-1)
- Molecular Formula : C₇H₁₀BrClN₂
- Key Differences: The bromine atom is at the 5-position instead of 4 on the pyridine ring.
- Applications : Used in pharmaceuticals and skincare products, similar to the 4-bromo isomer .
(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride (CAS: 1391450-63-7)
Substituted Phenyl Analogs
(S)-1-(4-Bromophenyl)ethanamine Hydrochloride (CAS: 90151-46-5)
- Molecular Formula : C₈H₁₁BrClN
- Key Differences : Replaces the pyridine ring with a benzene ring , reducing nitrogen’s electron-withdrawing effects. Similarity score: 1.00 (), indicating structural resemblance but distinct electronic profiles.
- Applications : Likely used in similar pharmaceutical contexts but with differing metabolic stability.
(S)-1-(3-Bromophenyl)ethanamine Hydrochloride (CAS: 90006-14-7)
Heterocyclic Variants
1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride (CAS: 2244906-14-5)
Enantiomeric and Functional Group Modifications
(R)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS: 953780-70-6)
- Molecular Formula : C₇H₁₀BrClN₂
- Key Differences : R-enantiomer of the 5-bromo analog. Stereochemical differences can drastically alter pharmacological activity, such as receptor selectivity .
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS: 1391540-47-8)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| (S)-1-(4-Bromopyridin-2-yl)ethanamine HCl | 90151-46-5 | C₇H₁₀BrClN₂ | 254.53 | 4-Br on pyridine |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | 1263094-16-1 | C₇H₁₀BrClN₂ | 254.53 | 5-Br on pyridine |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine 2HCl | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 273.99 | Dihydrochloride salt |
| 1-(4-Bromothiophen-2-yl)ethanamine HCl | 2244906-14-5 | C₆H₉BrClNS | 242.56 | Thiophene ring |
Research Findings
- Positional Isomerism : The 4-bromo pyridine isomer exhibits higher dipole moments than the 5-bromo analog due to asymmetric charge distribution, influencing solubility and crystallinity .
- Enantiomeric Specificity : The (S)-enantiomer of the target compound shows 10-fold higher receptor binding affinity in preclinical studies compared to the (R)-form .
- Solubility: Dihydrochloride salts (e.g., CAS 1391450-63-7) demonstrate 30% higher aqueous solubility than monohydrochloride forms, critical for intravenous formulations .
Biological Activity
(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, interactions with various biological targets, and the implications of its structure on its pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of C₇H₁₀BrClN₂ and a molecular weight of approximately 237.52 g/mol. Its structure features a brominated pyridine ring, which is significant in enhancing its biological activity due to the electron-withdrawing nature of the bromine atom at the 4-position. The hydrochloride salt form improves solubility, facilitating its use in biological assays.
This compound exhibits interactions with several biological targets, primarily neurotransmitter receptors and metabolic enzymes. The mechanism of action involves:
- Binding Affinity : The compound shows a significant affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved .
- Cellular Pathways Modulation : In vitro studies have demonstrated that this compound can influence cellular pathways related to cell viability and proliferation, showcasing dose-dependent effects that are crucial for evaluating its therapeutic potential.
Biological Assays and Findings
Numerous studies have assessed the biological activity of this compound:
- Neurotransmitter System Modulation : Research indicates that the compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, with some derivatives showing activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Potential : There is emerging evidence supporting its role as an anti-inflammatory agent, although further studies are needed to elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromopyridine | Brominated pyridine | Antimicrobial properties |
| 2-Amino-5-bromopyridine | Amino group at 2-position | Potential anti-cancer activity |
| 1-(4-Chloropyridin-2-yl)ethanamine | Chlorinated instead of brominated | Neurotransmitter modulation |
| 1-(4-Iodopyridin-2-yl)ethanamine | Iodinated variant | Enhanced lipophilicity |
The presence of the bromine atom and specific stereochemistry in this compound significantly influences its interactions compared to other halogenated derivatives.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neurological Disorders : A study investigating its effects on nAChRs showed promising results in modulating receptor activity, suggesting potential use in treating conditions like Alzheimer's disease .
- Antimicrobial Research : Another study evaluated its antimicrobial efficacy against various pathogens, revealing significant inhibitory effects that warrant further exploration for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
